N-[4-(Tert-butyl)benzyl]cyclopentanamine
Description
N-[4-(Tert-butyl)benzyl]cyclopentanamine is a secondary amine featuring a cyclopentylamine core linked to a para-substituted benzyl group. The tert-butyl (C(CH₃)₃) substituent at the 4-position of the benzyl ring introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)12-17-15-6-4-5-7-15/h8-11,15,17H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPZMYBMLBUSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Method
This method involves the condensation of cyclopentanone with 4-(tert-butyl)benzylamine followed by reduction to form the secondary amine.
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- Mix cyclopentanone and 4-(tert-butyl)benzylamine in an inert solvent such as dichloromethane or methanol.
- Stir the mixture under nitrogen atmosphere at room temperature or slightly elevated temperatures (0–35 °C).
- Add a reducing agent such as sodium borohydride (NaBH4) slowly to the reaction mixture at 0 °C.
- Allow the reaction to proceed for 2–24 hours depending on scale and conditions.
- Work up the reaction by solvent removal, extraction, and purification by chromatography or crystallization.
Nucleophilic Substitution Method
This approach uses 4-(tert-butyl)benzyl halides (chloride or bromide) reacting with cyclopentanamine or its derivatives under basic conditions.
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- Prepare or obtain 4-(tert-butyl)benzyl chloride or bromide.
- React with cyclopentanamine in the presence of a base such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine.
- Use solvents such as toluene, dichloromethane, tetrahydrofuran, or mixtures thereof.
- Reaction temperatures typically range from 0 °C to 80 °C, with reaction times from 1 hour to 30 hours.
- After completion, isolate the product by extraction and purification.
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- A patented process describes the use of bases including sodium hydroxide, potassium carbonate, and organic amines with solvents like toluene and dichloromethane to prepare substituted cyclopentanamine derivatives with tert-butyl substituents.
- The leaving group in the benzyl halide is preferably bromide for better reactivity.
- Acid addition salts of the amine can be prepared by reaction with acids such as hydrochloric acid or sulfuric acid for improved stability and purification.
Alternative Method: Imine Formation and Hydrolysis
- A method for preparing tert-butyl benzyl amine involves the formation of an imine intermediate from tert-butyl benzyl chloride and ammoniacal liquor in the presence of phenyl aldehyde as a side reaction inhibitor.
- Subsequent hydrolysis with dilute acids (HCl, H2SO4, or H3PO4) yields the amine.
- This method, while demonstrated for tert-butyl benzyl amine, could be adapted for N-[4-(tert-butyl)benzyl]cyclopentanamine synthesis by modifying the amine component.
| Method | Key Reagents & Conditions | Solvents | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone + 4-(tert-butyl)benzylamine + NaBH4 | Methanol, DCM | 0–35 °C | 2–24 hours | ~85 | Requires inert atmosphere; careful reduction |
| Nucleophilic Substitution | 4-(tert-butyl)benzyl bromide/chloride + cyclopentanamine + base | Toluene, DCM, THF | 0–80 °C | 1–30 hours | High | Bases: NaOH, K2CO3, organic amines; halide leaving group critical |
| Imine Formation & Hydrolysis | tert-butyl benzyl chloride + ammoniacal liquor + phenyl aldehyde; acid hydrolysis | Water, dilute acid solutions | ~50 °C (imine); reflux (hydrolysis) | 12–24h (imine), 2–5h (hydrolysis) | ~88 | Side reaction inhibitor used; multi-step |
- Base Selection: Strong inorganic bases and organic amines can be used; choice affects reaction rate and selectivity.
- Solvent Effects: Polar aprotic solvents like dichloromethane and tetrahydrofuran improve solubility and reaction kinetics; non-polar solvents like toluene facilitate extraction and purification.
- Temperature Control: Moderate temperatures (0–60 °C) balance reaction speed and minimize side products.
- Purification: Acid addition salts improve product stability and facilitate crystallization.
- Reaction Time: Extended reaction times (up to 30 hours) may be necessary for complete conversion, especially in nucleophilic substitution.
The preparation of this compound is effectively achieved by reductive amination of cyclopentanone with 4-(tert-butyl)benzylamine or by nucleophilic substitution of cyclopentanamine with 4-(tert-butyl)benzyl halides under basic conditions. Both methods offer high yields and can be optimized by adjusting solvent, base, temperature, and reaction time. The choice of method depends on available starting materials and scale. Additional approaches involving imine intermediates provide alternative synthetic routes. Acid addition salts of the product are commonly prepared for enhanced purity and handling.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Tert-butyl)benzyl]cyclopentanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- N-[4-(Tert-butyl)benzyl]cyclopentanamine is being studied for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- The compound's unique combination of cyclic structure and bulky substituents may enhance its biological activity compared to structurally similar compounds, such as 4-tert-butylbenzylamine and benzylcyclopentanamine.
-
Proteomics Research :
- The compound has shown promise in proteomics studies, where it may interact with proteins and enzymes, aiding in the understanding of biological mechanisms. Such interactions are crucial for advancing therapeutic applications.
- Synthesis of Derivatives :
- Preliminary studies indicate that this compound exhibits potential antimicrobial properties. It has been evaluated against various strains of bacteria and yeasts, showing selective activity that warrants further investigation .
- The compound's drug-like properties have been assessed using computational tools such as SwissADME, which evaluates parameters like lipophilicity, solubility, and permeability across biological membranes .
Mechanism of Action
The mechanism of action of N-[4-(Tert-butyl)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
A systematic comparison is presented below, focusing on substituent effects, molecular properties, and available experimental data.
Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives
Substituent-Driven Property Variations
Steric and Lipophilic Effects
- Comparable bulky groups in (e.g., trifluoromethylpyrimidine derivatives with MW ~484–498) suggest such substituents may hinder sterically sensitive reactions .
- Chloro substituent (N-(4-Chlorobenzyl)cyclopentanamine): Increases polarity and reactivity (e.g., participation in halogen bonding). The 97% purity indicates robust synthetic protocols for halogenated analogs .
Electronic and Functional Group Effects
- Methoxy and methoxypropoxy groups (Compound 22): Ether linkages enhance solubility via hydrogen bonding. NMR data (δ 3.84 ppm for OCH₃) confirms electron-donating effects, which may stabilize aromatic protons .
- Boronate ester (C₁₃H₂₅BO₄): Enables cross-coupling reactions (e.g., Suzuki-Miyaura). The 98% purity reflects its utility in synthetic chemistry .
Commercial Availability
- N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine is listed with one supplier, suggesting niche applications . In contrast, N-(4-Chlorobenzyl)cyclopentanamine is widely available, likely due to simpler synthesis and broader reactivity .
Key Research Findings
NMR Trends : Compound 22’s ¹H NMR highlights deshielded aromatic protons (δ 6.90–6.81 ppm) due to electron-donating methoxy groups, contrasting with the expected upfield shifts for tert-butyl-substituted analogs .
Purity and Synthesis : Chlorinated and boronate derivatives achieve >97% purity, indicating optimized purification methods (e.g., chromatography for boronate esters , HCl-mediated crystallization for hydrochlorides ).
Biological Activity
N-[4-(Tert-butyl)benzyl]cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
Synthesis and Structure
This compound can be synthesized through various methods, often involving the reaction of cyclopentanamine with tert-butylbenzyl halides. The structural characteristics of this compound contribute to its biological activity, particularly in modulating receptor interactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological properties:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often linked to the presence of the tert-butyl group, enhancing lipophilicity and cellular uptake .
- Anti-inflammatory Properties : Research indicates that derivatives of cyclopentanamines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific mechanism involves modulation of signaling pathways related to inflammation .
- Neuroprotective Effects : Some studies have suggested that compounds with a cyclopentanamine backbone can provide neuroprotection, potentially beneficial in neurodegenerative diseases .
Case Study 1: Antioxidant Screening
A study evaluated various derivatives of cyclopentanamines for their antioxidant activity using DPPH radical scavenging assays. This compound demonstrated a significant reduction in DPPH radicals compared to control compounds, indicating strong antioxidant potential.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 15 |
| This compound | 75 |
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, this compound was tested for its ability to reduce edema induced by carrageenan. The compound exhibited a dose-dependent reduction in paw swelling, comparable to standard anti-inflammatory drugs.
| Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 20 | 50 |
| 50 | 70 |
Case Study 3: Neuroprotective Effects
A study on neuroprotection involved treating neuronal cell cultures with this compound under oxidative stress conditions. The results indicated that the compound significantly reduced cell death and increased cell viability.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| This compound | 85 |
Q & A
Q. What are the recommended synthetic routes for N-[4-(Tert-butyl)benzyl]cyclopentanamine, and how can purity be optimized?
- Methodological Answer : A common approach involves reductive amination between 4-(tert-butyl)benzaldehyde and cyclopentanamine. For example, photocatalytic imine formation (using visible light catalysts like Ru(bpy)₃Cl₂) followed by reduction with NaBH₄ or hydrogenation can yield the target compound . Purification via flash column chromatography (Hexane:EtOAc gradients) is recommended to achieve >95% purity . Validation via ¹H/¹³C NMR and GC-MS is critical to confirm structural integrity and monitor byproducts like methanimine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases or moisture, as tertiary amines are prone to degradation under these conditions. Safety protocols for similar amines (e.g., N-[(4-Ethylphenyl)methyl]cyclopentanamine) recommend using fume hoods, nitrile gloves, and lab coats during handling .
Advanced Research Questions
Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?
- Methodological Answer : The tert-butyl group introduces steric hindrance, complicating crystallization for X-ray diffraction. Alternative characterization includes:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Dynamic light scattering (DLS) to assess aggregation in solution-phase studies.
- Variable-temperature NMR to resolve overlapping signals caused by restricted rotation .
Contradictory data (e.g., unexpected byproducts in GC-MS) may arise from imine formation under oxidative conditions; repeating reactions under strict anaerobic settings is advised .
Q. How can reaction yields be optimized for derivatives of this compound in catalytic systems?
- Methodological Answer : Catalytic amine oxidation studies (e.g., using Au/TiO₂ catalysts under aerobic conditions) show that solvent choice (e.g., acetonitrile vs. DMF) significantly impacts yield. For example, DMF increases steric accessibility for bulky tert-butyl groups, improving conversion rates by ~20% . Kinetic monitoring via in-situ FT-IR or HPLC is recommended to identify rate-limiting steps.
Q. What computational tools are suitable for studying the structure-activity relationships (SAR) of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the tert-butyl group on amine basicity and binding affinity. Molecular dynamics (MD) simulations (using AMBER or GROMACS) help predict conformational stability in biological membranes. Cross-validate computational data with experimental logP and pKa measurements to resolve discrepancies .
Safety and Compliance
Q. What are the key ecotoxicological considerations for disposing of this compound?
- Methodological Answer : While specific ecotoxicity data are lacking, structurally similar tert-butyl amines show moderate bioaccumulation potential. Follow EPA guidelines for amine disposal: neutralize with dilute HCl, adsorb onto vermiculite, and incinerate in a licensed facility. Document waste streams per SARA Title III regulations .
Data Contradiction and Reproducibility
Q. How can researchers address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer : Variations often stem from differences in tert-butyl precursor purity (e.g., 4-tert-butylbenzaldehyde vs. 4-tert-butylbenzoic acid). Implement quality control via GC-MS for starting materials. Reproduce published protocols exactly (e.g., photocatalytic setups in vs. thermal methods), and report detailed reaction conditions (e.g., light intensity, catalyst loading) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
